Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-
Description
Naphtho[1,2-d]thiazole-2(1H)-thione, 1-ethyl-4,5-dihydro- is a heterocyclic compound featuring a fused naphthalene-thiazole core with a sulfur-containing thione group at position 2 and an ethyl substituent at position 1. The 4,5-dihydro modification indicates partial saturation of the thiazole ring, which reduces aromaticity and may enhance conformational flexibility for biological interactions.
Synthetic routes for related derivatives often start with 1-(naphtho[1,2-d]thiazol-2-yl)hydrazine (compound 1), as demonstrated in multiple studies (). For example, compound 8 (2-[3-ethylimidoform-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole) was synthesized by reacting compound 2 with triethylorthoformate in acetic anhydride, yielding a derivative with an ethylimidoform group and a cyano substituent . The structural complexity of these compounds is confirmed via IR, NMR, and mass spectrometry, with key spectral features including CN stretches (~2215 cm⁻¹) and NH₂/NH signals in the δ = 10–11 ppm range in ¹H-NMR spectra .
Properties
CAS No. |
63123-25-1 |
|---|---|
Molecular Formula |
C13H13NS2 |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
1-ethyl-4,5-dihydrobenzo[e][1,3]benzothiazole-2-thione |
InChI |
InChI=1S/C13H13NS2/c1-2-14-12-10-6-4-3-5-9(10)7-8-11(12)16-13(14)15/h3-6H,2,7-8H2,1H3 |
InChI Key |
LLLDOZVMMUSWMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCC3=CC=CC=C32)SC1=S |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Naphtho[1,2-d]thiazole-2(1H)-thione, 1-ethyl-4,5-dihydro-
Literature-Reported Synthetic Routes
Cyclization of 2-Substituted Naphthalene Precursors with Thioamide or Thiourea Derivatives
A common approach involves the reaction of 2-halogenated or 2-activated naphthalene derivatives with thioamide or thiourea compounds to form the thiazole ring via intramolecular cyclization. This method is supported by analogous syntheses of related heterocycles such as naphthotriazepines and imidazole-2-thiones, where sulfur-containing nucleophiles attack activated aromatic precursors under reflux conditions or microwave irradiation to yield fused heterocycles in moderate to good yields (50–82%).
Use of 1,3-Dicarbonyl Compounds and Carbothioamides
In related heterocyclic systems like 1,2,4-triazepines, 1,3-dicarbonyl compounds react with carbothioamides under reflux in solvents such as propanol or acetic acid to afford sulfur-containing heterocycles. This method can be adapted for the synthesis of naphtho-fused thiazole-thiones by choosing appropriate naphthalene-based 1,3-dicarbonyl precursors and carbothioamide derivatives.
Microwave-Assisted Cyclization
Microwave irradiation has been demonstrated to enhance yields and reduce reaction times in the synthesis of fused heterocycles related to thiazole-thiones. For example, microwave-assisted reactions of thiosemicarbazides with alkynes or activated esters in DMF or acetic acid have afforded triazepine-thiones in higher yields (up to 87%) within minutes compared to hours under conventional heating. This technique could be applicable to the synthesis of 1-ethyl-4,5-dihydro-naphtho[1,2-d]thiazole-2(1H)-thione by optimizing starting materials and reaction conditions.
One-Pot Two-Step Reactions via Disulfide Intermediates
A recent study on fused dithiazines and trithiazepines showed that one-pot, two-step reactions involving the formation of disulfide intermediates followed by acid-mediated cyclization can efficiently produce sulfur-nitrogen heterocycles from pyrazolylidene precursors. This strategy might be adapted for naphtho-fused thiazole-thiones by employing analogous sulfur-containing intermediates and acidic cyclization conditions.
Representative Preparation Scheme (Hypothetical Adaptation)
Note: This scheme is constructed based on analogous literature precedents for related fused heterocycles and may require experimental optimization.
Analysis of Preparation Methods
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Conventional reflux cyclization | Well-established, moderate yields, simple setup | Longer reaction times, moderate selectivity |
| Microwave-assisted synthesis | Short reaction times, higher yields | Requires specialized equipment, scale-up issues |
| One-pot two-step disulfide route | Efficient, fewer purification steps | Sensitive to reaction conditions, substrate scope limited |
| Alkylation post-cyclization | Allows selective functionalization | May require protection/deprotection steps |
| Catalytic hydrogenation | Selective saturation of double bonds | Over-reduction risk, catalyst sensitivity |
Yield Optimization Strategies
- Use of microwave irradiation can significantly reduce reaction times and improve yields for cyclization steps.
- Employing acid catalysts such as HCl or H2SO4 in refluxing ethanol or dioxane enhances intramolecular cyclization efficiency.
- Careful control of stoichiometry and reaction temperature is critical to minimize side reactions and over-reduction.
- Solid-supported catalysts or green solvents may improve reaction sustainability and product purity.
Summary Table of Key Literature Findings
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the naphthalene ring.
Scientific Research Applications
Related Research and Potential Applications
Due to the limited information on the specific applications of 1-Ethyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole-2(1H)-thione, a broader look at related thiazole compounds is relevant:
- Similar Compounds : Naphtho[1,2-d]thiazole, a related compound, has a molecular weight of 185.25 g/mol and the molecular formula .
- KCa2 Channel Activation : Naphtho[1,2-d]thiazol-2-ylamine (SKA-31) is identified as an activator of KCa2 channels, suggesting potential therapeutic applications for treating hypertension .
- Synthesis of Thiazole Derivatives : Research articles detail methods for synthesizing thiazole derivatives, which could be adapted for 1-Ethyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole-2(1H)-thione. General methods involve reacting aromatic amines with ammonium thiocyanate in the presence of benzyl trimethyl ammonium tribromide .
- General Method II : Equimolar amounts of substituted aromatic amine and ammonium thiocyanate are dissolved in anhydrous acetonitrile. Benzyl trimethyl ammonium tribromide is added, and the mixture is stirred until the reaction is complete. The mixture is then concentrated, diluted with water, and neutralized with potassium carbonate to isolate the product .
Further Research
Mechanism of Action
The biological activity of Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it has been shown to activate potassium channels (KCa3.1, KCa2.2, KCa2.1, and KCa2.3), leading to enhanced endothelial hyperpolarization and vasodilation. This mechanism is particularly relevant in the context of cardiovascular diseases, where the compound can help lower blood pressure by promoting vasodilation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of Naphtho[1,2-d]thiazole-2(1H)-thione, 1-ethyl-4,5-dihydro- can be contextualized by comparing it with structurally related compounds, as outlined below:
Key Comparative Insights
Pyrazole- and pyrimidine-fused derivatives (e.g., compounds 3, 4, and 10) exhibit superior AR antagonism due to additional hydrogen-bonding motifs (NH₂ groups) and π-π stacking interactions with the receptor’s ligand-binding domain .
Thermal Stability :
- Melting points correlate with molecular rigidity. For instance, compound 4 (>300°C) has a higher melting point than the ethyl-substituted derivative 8 (225–227°C), likely due to its fused pyrazolo-pyrazole system .
Toxicity Profiles :
- The ethyl-substituted derivative and its analogues (e.g., compounds 2 , 8 ) show LD₅₀ values comparable to Bicalutamide, indicating low systemic toxicity despite structural complexity .
Spectral Distinctions: The cyano group in compound 8 (2218 cm⁻¹ in IR) distinguishes it from amino-substituted analogues, which show NH₂ stretches at ~3325–3372 cm⁻¹ . ¹³C-NMR signals for the thiazole carbon (δ = 134–154 ppm) are consistent across derivatives, confirming core stability .
Biological Activity
Naphtho[1,2-d]thiazole-2(1H)-thione, 1-ethyl-4,5-dihydro- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H13NS2
- Molecular Weight : 247.379 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 396.9 ± 52.0 °C at 760 mmHg
- Flash Point : 193.8 ± 30.7 °C
These properties indicate that the compound is stable under normal conditions, which is essential for its application in pharmaceutical formulations.
Naphtho[1,2-d]thiazole derivatives have been studied for their anticancer properties. They are believed to exert their effects through various mechanisms:
- Inhibition of Matrix Metalloproteinases (MMPs) : These enzymes are crucial in cancer metastasis and tissue remodeling. Compounds similar to naphtho[1,2-d]thiazole have shown the ability to inhibit MMP activity, thereby preventing tumor invasion and metastasis .
- Induction of Apoptosis : Research indicates that these compounds can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins, which are key regulators of cell death .
- Oxidative Stress Induction : Some studies suggest that naphtho[1,2-d]thiazole derivatives can induce oxidative stress in cancer cells, leading to cell injury and death through reactive oxygen species (ROS) generation .
Anticancer Activity
Several studies have highlighted the anticancer potential of naphtho[1,2-d]thiazole derivatives:
- A study reported that certain thiazole derivatives exhibited IC50 values in the range of 2.31 μM to 9.86 μM against HepG2 hepatocellular carcinoma cells, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 4c | HepG2 | 2.31 ± 0.43 |
| Compound 4d | HepG2 | 2.94 ± 0.62 |
| Compound 8c | HepG2 | 4.57 ± 0.85 |
| Harmine | HepG2 | 2.54 ± 0.82 |
| Cisplatin | HepG2 | 41 ± 0.63 |
This table illustrates the comparative potency of naphtho[1,2-d]thiazole derivatives against established chemotherapeutics.
Antimicrobial Activity
In addition to anticancer properties, naphtho[1,2-d]thiazole derivatives have shown antimicrobial activity against various pathogens:
- Thiazole-containing compounds have been reported to exhibit antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Case Studies
Case Study 1: Synthesis and Evaluation of Thiazole Derivatives
A recent study synthesized novel thiazole derivatives and evaluated their biological activities. Among these compounds, those containing naphtho[1,2-d]thiazole structures demonstrated significant cytotoxic effects against multiple cancer cell lines and were identified as promising candidates for further development as anticancer agents .
Case Study 2: Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationships of naphtho[1,2-d]thiazole derivatives revealed that modifications at specific positions on the thiazole ring could enhance biological activity. For example, substituents that increase lipophilicity often correlate with improved cellular uptake and efficacy against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
